Cas no 110655-58-8 (Cinnamycin (9CI))

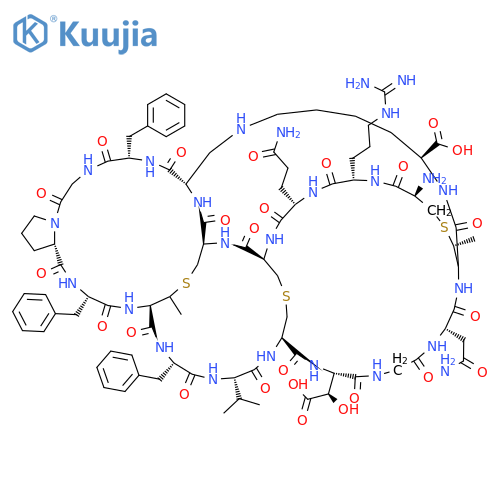

Cinnamycin (9CI) structure

商品名:Cinnamycin (9CI)

Cinnamycin (9CI) 化学的及び物理的性質

名前と識別子

-

- Cinnamycin (9CI)

- CINNAMYCIN

- antibioticnsc-71936

- lanthiopeptin

- nsc-71936

- Lanthiopeptin, Ro 09-0198

- L-cysteinyl-L-arginyl-L-glutaminyl-D-cysteinyl-L-cysteinyl-3-aminoalanyl-L-phenylalanylglycyl-L-prolyl-L-phenylalanyl-(2S,3S)-2-amino-3-mercaptobutanoyl-L-phenylalanyl-L-valyl-L-cysteinyl-(3R)-3-hydroxy-L-a-aspartylglycyl-L-asparaginyl-(2S,3S)-2-amino-3-mercaptobutanoyl-L-lysine,cyclic (1->18),(4->14),(5->11)-tris(thioether),cyclic (6->19)-imine

- NSC 71936

- 110655-58-8

- UM32RAQ8SC

- Ro-09-0198

- CYS-ARG-GLN-CYS-CYS-3-NH2-ALA-PHE-GLY-PRO-PHE-(2S,3S)-2-AMINO-3-MERCAPTOBUTANOYL-PHE-VAL-CYS-3-OH-.ALPHA.-ASP-GLY-ASN-(2S,3S)-2-AMINO-3-MERCAPTOBUTANOYL-LYS DISULFIDE BRIDGES 1-18, 4-14, 5-11, LYSINOALANINE BRIDGE 6-19

- CHEBI:141991

- UNII-UM32RAQ8SC

- Ro 09-0198

- Lysine, cysteinylarginylglutaminylcysteinylcysteinylphenylalanylphenylalanylglycylprolyl-3-aminoalanyl-3-mercapto-2-aminobutanoylphenylalanylvalylcysteinyl-3-hydroxy-alpha-aspartylglycylasparaginyl-3-mercapto-2-aminobutanoyl-, cyclic (1-18),(4-14), (5-11)-tris(sulfide), cyclic (10-19)-imine

- amino-(2-amino-2-oxo-ethyl)-(3-amino-3-oxo-propyl)-tribenzyl-[(1R)-1,2-dihydroxy-2-oxo-ethyl]-(3-guanidinopropyl)-isopropyl-dimethyl-octadecaoxo-[?]carboxylic acid

- SCHEMBL8736738

- J-002457

- 1405-39-6

- Antibiotic NSC-71936

- NSC71936

- Ro09-198

- NSC628319

- L-cysteinyl-L-arginyl-L-glutaminyl-D-cysteinyl-L-cysteinyl-3-aminoalanyl-L-phenylalanylglycyl-L-prolyl-L-phenylalanyl-(2S,3S)-2-amino-3-mercaptobutanoyl-L-phenylalanyl-L-valyl-L-cysteinyl-(3R)-3-hydroxy-L-a-aspartylglycyl-L-asparaginyl-(2S,3S)-2-amin

- DA-51917

- CYS-ARG-GLN-CYS-CYS-3-NH2-ALA-PHE-GLY-PRO-PHE-(2S,3S)-2-AMINO-3-MERCAPTOBUTANOYL-PHE-VAL-CYS-3-OH-ALPHA-ASP-GLY-ASN-(2S,3S)-2-AMINO-3-MERCAPTOBUTANOYL-LYS DISULFIDE BRIDGES 1-18, 4-14, 5-11, LYSINOALANINE BRIDGE 6-19

-

- インチ: InChI=1S/C89H125N25O25S3/c1-43(2)66-84(133)109-59-41-140-40-58-79(128)108-60-42-142-45(4)68(86(135)105-55(75(124)110-66)34-48-22-12-7-13-23-48)111-76(125)54(33-47-20-10-6-11-21-47)104-82(131)61-26-17-31-114(61)65(118)38-98-72(121)53(32-46-18-8-5-9-19-46)103-78(127)57(106-80(60)129)36-95-29-15-14-24-52(87(136)137)102-85(134)67(112-77(126)56(35-63(92)116)99-64(117)37-97-83(132)69(113-81(59)130)70(119)88(138)139)44(3)141-39-49(90)71(120)100-50(25-16-30-96-89(93)94)73(122)101-51(74(123)107-58)27-28-62(91)115/h5-13,18-23,43-45,49-61,66-70,95,119H,14-17,24-42,90H2,1-4H3,(H2,91,115)(H2,92,116)(H,97,132)(H,98,121)(H,99,117)(H,100,120)(H,101,122)(H,102,134)(H,103,127)(H,104,131)(H,105,135)(H,106,129)(H,107,123)(H,108,128)(H,109,133)(H,110,124)(H,111,125)(H,112,126)(H,113,130)(H,136,137)(H,138,139)(H4,93,94,96)/t44-,45?,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,66+,67?,68+,69+,70-/m1/s1

- InChIKey: QJDWKBINWOWJNZ-IDGBIKHQSA-N

- ほほえんだ: NC(NCCC[C@@H]1NC(=O)[C@@H](N)CS[C@H](C)C2C(N[C@H](C(=O)O)CCCCNC[C@H]3C(N[C@H](C(NCC(N4CCC[C@H]4C(N[C@H](C(N[C@@H]4C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(NCC(N[C@H](C(N2)=O)CC(=O)N)=O)=O)[C@H](C(=O)O)O)=O)CSC[C@@H](C(N[C@@H](CSC4C)C(N3)=O)=O)NC(=O)[C@H](CCC(=O)N)NC1=O)=O)C(C)C)=O)CC1C=CC=CC=1)=O)=O)CC1C=CC=CC=1)=O)=O)=O)CC1C=CC=CC=1)=O)=O)=N

計算された属性

- せいみつぶんしりょう: 2039.8440581g/mol

- どういたいしつりょう: 2039.8440581g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 27

- 水素結合受容体数: 31

- 重原子数: 142

- 回転可能化学結合数: 20

- 複雑さ: 4510

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 20

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 872Ų

- 疎水性パラメータ計算基準値(XlogP): -9.4

じっけんとくせい

- ようかいど: acetonitrile: water: 5 mg/mL

Cinnamycin (9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11864-1mg |

Cinnamycin |

110655-58-8 | 98% | 1mg |

¥3197.00 | 2023-09-09 | |

| BioAustralis | BIA-C1432-5 mg |

Cinnamycin |

110655-58-8 | >95% by HPLC | 5mg |

$896.00 | 2023-07-10 | |

| BioAustralis | BIA-C1432-1 mg |

Cinnamycin |

110655-58-8 | >95% by HPLC | 1mg |

$256.00 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-391464-1mg |

Cinnamycin, |

110655-58-8 | 1mg |

¥1880.00 | 2023-09-05 | ||

| 1PlusChem | 1P008YW1-1mg |

CINNAMYCIN |

110655-58-8 | ≥98% | 1mg |

$349.00 | 2023-12-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-391464-1 mg |

Cinnamycin, |

110655-58-8 | 1mg |

¥1,880.00 | 2023-07-10 | ||

| BioAustralis | BIA-C1432-1mg |

Cinnamycin |

110655-58-8 | >95% by HPLC | 1mg |

$280.00 | 2024-07-19 | |

| 1PlusChem | 1P008YW1-5mg |

CINNAMYCIN |

110655-58-8 | ≥98% | 5mg |

$1158.00 | 2023-12-26 | |

| BioAustralis | BIA-C1432-5mg |

Cinnamycin |

110655-58-8 | >95% by HPLC | 5mg |

$980.00 | 2024-07-19 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11864-5mg |

Cinnamycin |

110655-58-8 | 98% | 5mg |

¥10788.00 | 2023-09-09 |

Cinnamycin (9CI) 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

110655-58-8 (Cinnamycin (9CI)) 関連製品

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 152840-81-8(Valine-1-13C (9CI))

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量